molecular formula C21H21N5O2 B12572392 N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea CAS No. 606104-94-3

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea

Cat. No.: B12572392
CAS No.: 606104-94-3
M. Wt: 375.4 g/mol
InChI Key: KOCOVOIPFLIFAM-UHFFFAOYSA-N
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Description

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea is a synthetic quinoline derivative intended for research use in oncology and drug discovery. Quinoline scaffolds are recognized as important construction motifs in medicinal chemistry, with over 85% of physiologically active pharmaceuticals being heterocycles or containing at least one heteroatom . Nitrogen-containing heterocycles, like this compound, are of significant interest due to their ability to form hydrogen bonds with biological targets such as DNA, leading to more stable complexes that can correlate with anticancer effects . Quinoline-based compounds have demonstrated excellent results in anticancer research through various mechanisms, including acting as growth inhibitors by inducing cell cycle arrest, promoting apoptosis, inhibiting angiogenesis, and disrupting cell migration . They are also known to inhibit key enzymes involved in cell proliferation, such as tyrosine kinases, and to interfere with DNA topoisomerases . The specific structure of this compound, featuring a 3-cyano group and an 8-methyl substituent on the quinoline core, is designed to contribute to its bioactivity and binding properties. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to investigate its full potential as a tool compound in biochemical and cellular assays.

Properties

CAS No.

606104-94-3

Molecular Formula

C21H21N5O2

Molecular Weight

375.4 g/mol

IUPAC Name

1-[2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl]-1-(3-methoxyphenyl)urea

InChI

InChI=1S/C21H21N5O2/c1-14-5-3-6-15-11-16(13-22)20(25-19(14)15)24-9-10-26(21(23)27)17-7-4-8-18(12-17)28-2/h3-8,11-12H,9-10H2,1-2H3,(H2,23,27)(H,24,25)

InChI Key

KOCOVOIPFLIFAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)NCCN(C3=CC(=CC=C3)OC)C(=O)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea typically involves multiple stepsThe reaction conditions often require the use of solvents like tetrahydrofuran and catalysts to facilitate the process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may produce simpler amine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

Bacterial Strain Activity Reference
Staphylococcus aureusModerate
Escherichia coliSignificant
Bacillus subtilisModerate

These findings suggest that the compound could be developed as a potential antibacterial agent, particularly against resistant strains.

Anticancer Potential

The quinoline derivatives have been extensively studied for their anticancer properties. The presence of the cyano group in the structure may enhance the compound's ability to inhibit tumor growth by interfering with cellular processes:

  • Mechanism : The compound may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and modulation of cell cycle regulators.

A study highlighted that similar compounds demonstrated cytotoxicity against various cancer cell lines, indicating a promising avenue for further research into this compound's anticancer applications.

Agrochemical Applications

Compounds featuring quinoline structures have also been explored for their potential as pesticides and herbicides. The unique properties of this compound allow it to interact with biological systems in plants, potentially offering:

  • Pest Control : Effective against various agricultural pests, contributing to crop protection.

Case studies have reported on the efficacy of similar compounds in controlling pest populations while being less harmful to non-target organisms.

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of the Quinoline Core : This can be achieved through methods such as the Skraup synthesis.
  • Introduction of Functional Groups : The cyano group is introduced via nucleophilic substitution.
  • Final Coupling Reaction : The quinoline derivative is coupled with methoxyphenyl urea under basic conditions to yield the final product.

Mechanism of Action

The mechanism of action of N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogs from patent literature and pharmacological databases. Key comparisons focus on urea-based derivatives, aromatic substituents, and linker regions (Table 1).

Table 1: Structural and Functional Comparison of Urea-Containing Analogs

Compound Name / ID Core Structure Key Substituents Potential Pharmacological Features Reference
Target Compound Quinoline 3-Cyano, 8-methyl, 3-methoxyphenyl, urea linker Enhanced π-π interactions, moderate hydrophilicity
N-(6-Trifluoromethylbenzothiazole-2-yl)-N'-(3-chlorophenyl)urea () Benzothiazole 6-Trifluoromethyl, 3-chlorophenyl, urea linker High lipophilicity (CF₃), halogen-mediated binding
SB705498 (N-(2-bromophenyl)-N'-[(R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea () Pyridine-pyrrolidine 2-Bromophenyl, CF₃-pyridyl, urea linker Stereospecific binding, bromine for halogen bonding
SDZ249665 (1-[4-(2-amino-ethoxy)-3-methoxy-benzyl]-3-(4-tert-butyl-benzyl)-urea) () Benzyl-urea 3-Methoxy, 4-tert-butyl, amino-ethoxy linker Improved solubility (polar linker), bulky tert-butyl for selectivity
N-Methyl-N-phenyl-2-(quinolin-8-yl-oxy)acetamide monohydrate () Quinoline-acetamide 8-Oxy-quinoline, acetamide linker Hydrogen bonding via carbonyl, crystallographic stability

Key Observations

Benzothiazole derivatives () often exhibit higher metabolic stability due to electron-withdrawing groups like trifluoromethyl (-CF₃), but may suffer from reduced solubility .

Substituent Effects: The 3-methoxyphenyl group in the target compound provides moderate hydrophilicity, balancing the lipophilicity of the quinoline core. This contrasts with halogenated analogs (e.g., 3-chlorophenyl in ), which prioritize target affinity over solubility .

Linker Flexibility :

  • The ethylenediamine linker in the target compound introduces conformational flexibility, possibly allowing better adaptation to binding sites compared to rigid acetamide () or pyridyl-pyrrolidine () linkers. However, this may reduce selectivity compared to sterically constrained analogs like SDZ249665 .

Pharmacokinetic Considerations :

  • Urea derivatives with tert-butyl groups (e.g., SDZ249665) often exhibit prolonged half-lives due to steric shielding of metabolic sites, whereas methoxy groups (target compound) may enhance Phase I oxidation .

Research Findings from Structural Analogues

  • SB705498 (): Demonstrated high affinity for TRPV1 receptors, attributed to its bromophenyl and trifluoromethylpyridyl groups. The target compound’s quinoline and methoxyphenyl groups may shift selectivity toward kinase targets .
  • Benzothiazole-urea derivatives (): Patent data suggests utility in inflammatory disorders, with CF₃ and chloro groups enhancing potency but requiring formulation adjustments for solubility .

Biological Activity

N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea is a synthetic compound that has gained attention due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoline moiety, a cyano group, and a methoxyphenyl group. Its molecular formula is C21H21N5OC_{21}H_{21}N_{5}O, with a molecular weight of approximately 363.4 g/mol. The unique combination of functional groups enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Quinoline Derivative : This can be achieved through various methods, including the Skraup synthesis.
  • Introduction of the Cyano Group : Nucleophilic substitution reactions are commonly used.
  • Formation of the Urea Linkage : This final step involves reacting the amine with isocyanates or carbonyl compounds under controlled conditions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with quinoline structures have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for tumor growth.

Compound NameActivityReference
N-(4-Methoxyphenyl)-N-{2-[3-Cyanoquinolin-4(1H)-one]ethyl}ureaAnticancer
4-Anilinoquinoline DerivativesAnticancer
Quinoline-Based AntimalarialsAntimalarial

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory responses.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may bind to active sites of enzymes involved in cancer progression or inflammation.
  • Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Antioxidant Activity : Some studies suggest it may possess antioxidant properties, contributing to its protective effects against oxidative stress.

Study on Anticancer Activity

A recent study explored the anticancer effects of quinoline derivatives, including this compound, on human breast cancer cells. The results indicated a significant reduction in cell viability at low concentrations, demonstrating its potential as a therapeutic agent in oncology .

Evaluation of Antimicrobial Properties

Another study assessed the antimicrobial efficacy of this compound against Pseudomonas aeruginosa and Klebsiella pneumoniae. The compound exhibited strong antibacterial activity with inhibition zones comparable to those of established antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(3-methoxyphenyl)urea?

Methodological Answer: The synthesis of urea derivatives typically involves coupling an isocyanate with an amine. For this compound:

Step 1: React 3-cyano-8-methylquinolin-2-amine with 2-chloroethylamine to form the intermediate 2-[(3-cyano-8-methylquinolin-2-yl)amino]ethyl chloride .

Step 2: Substitute the chloride with a primary amine (e.g., 3-methoxyaniline) under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

Step 3: React the resulting secondary amine with an aryl isocyanate (e.g., 3-methoxyphenyl isocyanate) in anhydrous dichloromethane at 0–25°C, using triethylamine as a base to neutralize HCl .
Key Considerations:

  • Monitor reaction progress via TLC or HPLC.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

  • NMR Spectroscopy: Confirm the urea linkage (NH protons at δ 8.5–10 ppm in DMSO-d₆) and aromatic protons (quinoline and methoxyphenyl groups) .
  • High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]⁺) to match the theoretical mass.
  • HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Cytotoxicity Assays: Test against HEK-293 or HeLa cells using MTT or resazurin-based protocols. Report IC₅₀ values (e.g., 0.5–10 μM range observed in similar urea derivatives) .
  • Enzyme Inhibition: Screen against kinases or proteases via fluorescence polarization or luminescence assays (e.g., 50 μL reaction volumes, 1–100 μM compound concentrations) .
    Data Table: Example Cytotoxicity Profile
Cell LineIC₅₀ (μM)Assay TypeReference
HEK-2932.8 ± 0.3MTT
HeLa1.5 ± 0.2Resazurin

Advanced Research Questions

Q. How can molecular docking predict the binding mode of this compound to protein targets?

Methodological Answer:

  • Software: Use Glide (Schrödinger) with OPLS-AA force field .
  • Protocol:
    • Prepare the protein structure (e.g., kinase or GPCR) by removing water and adding hydrogen atoms.
    • Generate ligand conformers with LigPrep (retain stereochemistry).
    • Perform grid-based docking with flexible sampling (van der Waals scaling = 0.8, partial charge cutoff = 0.15).
    • Validate using root-mean-square deviation (RMSD) < 2.0 Å against co-crystallized ligands .
      Key Output: Docking scores (e.g., GlideScore ≤ -6.0 suggests strong binding) and interaction maps (e.g., hydrogen bonds with quinoline cyano group).

Q. How do structural modifications influence the compound’s activity (SAR studies)?

Methodological Answer:

  • Quinoline Modifications: Replace the 3-cyano group with -COOH or -CF₃ to assess hydrogen bonding/hydrophobic effects.
  • Methoxyphenyl Substituents: Vary the methoxy position (para vs. meta) or replace with halogens (e.g., Cl, F) to study electronic effects .
  • Urea Linker: Test methyl or ethyl spacers instead of the ethylamino group .
    Data Table: Example SAR for Analogues
ModificationIC₅₀ (μM)Target Affinity (nM)
3-Cyano (Parent)2.8150
3-CF₃5.1420
4-Methoxyphenyl1.290

Q. How can researchers resolve contradictions in cytotoxicity data across studies?

Methodological Answer:

  • Standardize Assays: Use identical cell lines, passage numbers, and assay durations (e.g., 48 hrs).
  • Control for Solubility: Pre-dissolve compounds in DMSO (<0.1% final concentration) and confirm solubility via dynamic light scattering .
  • Validate with Orthogonal Methods: Compare MTT, resazurin, and ATP-lite assays for consistency .

Q. What analytical methods quantify this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS: Use a C18 column (2.1 × 50 mm, 1.7 μm) with mobile phase A (0.1% formic acid) and B (acetonitrile).
  • Sample Preparation: Extract plasma or tissue homogenates with acetonitrile (1:3 v/v), centrifuge at 14,000 × g, and evaporate under nitrogen .
  • Internal Standard: Deuterated analogue (e.g., d₄-urea derivative) to correct for matrix effects.
    Validation Parameters:
  • Linearity (1–1000 ng/mL, R² > 0.99).
  • Recovery (>85%), precision (CV < 15%) .

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